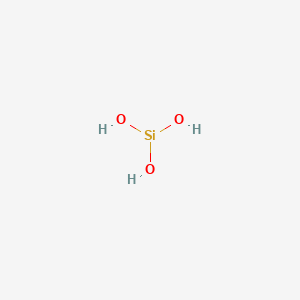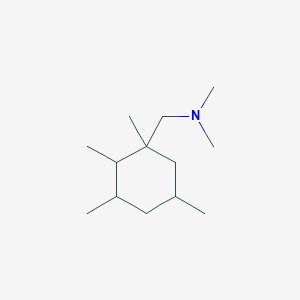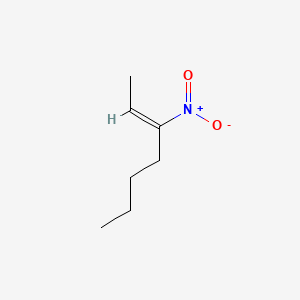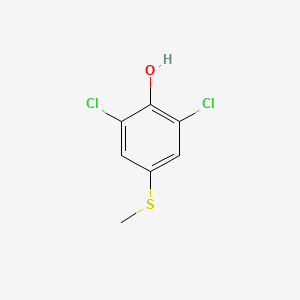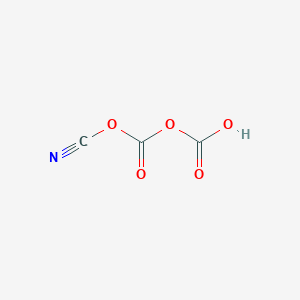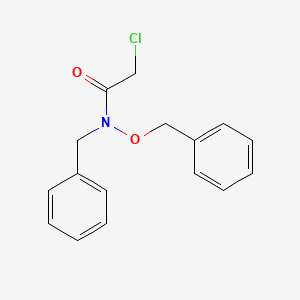![molecular formula C19H16O4 B14721845 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-17-0](/img/structure/B14721845.png)
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally benign method . The use of nano copper (II) oxide as a catalyst not only enhances the reaction efficiency but also allows for the recovery and reuse of the catalyst without loss of activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, each with distinct chemical and physical properties.
科学的研究の応用
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, colorants, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, its ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Lawsone: A naturally occurring naphthoquinone with antimicrobial and dye properties.
Juglone: Another naphthoquinone known for its allelopathic and antimicrobial activities.
Uniqueness
This compound stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and enhances its solubility and reactivity. This structural feature differentiates it from other naphthoquinones and contributes to its diverse applications in research and industry.
特性
CAS番号 |
6629-17-0 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-[(2-ethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4/c1-2-23-17-10-6-5-9-14(17)19(22)15-11-16(20)12-7-3-4-8-13(12)18(15)21/h3-11,19,22H,2H2,1H3 |
InChIキー |
ADSZMMXDLQQAOC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


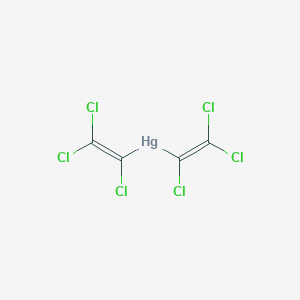
![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
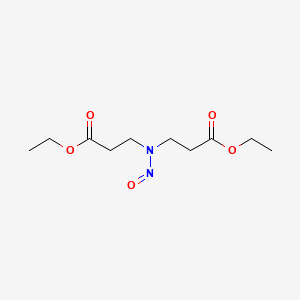

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
